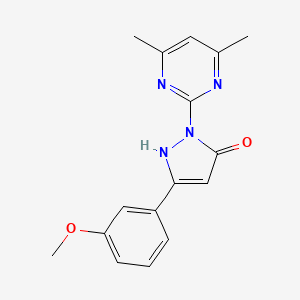
1-(4,6-dimethyl-2-pyrimidinyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The interest in pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, stems from their wide range of biological activities and their potential in drug development. These compounds are synthesized through various methods, often involving cyclization reactions, and possess unique chemical and physical properties due to their heterocyclic structures.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves cyclization reactions. For example, the preparation of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones involves the reaction of hydroxylamine or methoxyamine with substituted ethyl pyrazolo[1,5-a]pyrimidin-6-carboxylates (Bruni et al., 1996). Another example is the synthesis of novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine through ring opening followed by ring closure reactions (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Structural analysis of pyrazole derivatives is often conducted using X-ray diffraction and NMR spectroscopy. The crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile was determined, highlighting the coplanar arrangement of its pyrazole, pyridine, and pyran rings (Ganapathy et al., 2015).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including N-alkylation, cycloadditions, and reactions with amines, leading to a wide array of structural variations. These reactions are utilized to synthesize specific derivatives with desired properties for biological activities (Kaping et al., 2016).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. X-ray crystallography provides detailed insights into the molecular and crystalline structures, aiding in the understanding of their physical properties (Ganapathy et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics of pyrazole derivatives, are studied through various spectroscopic methods and quantum chemical calculations. These studies reveal the compounds' potential as ligands in coordination chemistry and their electronic and optical properties (Saracoglu et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Compounds structurally related to "1-(4,6-dimethyl-2-pyrimidinyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol" have been synthesized using various methodologies, including microwave-assisted synthesis and cyclocondensation reactions. For instance, novel pyrazolopyrimidine derivatives have been synthesized, highlighting the versatility of pyrazole and pyrimidine moieties in creating diverse heterocyclic compounds with potential biological activities (Rahmouni et al., 2014). Additionally, studies on charge transfer complexes between certain pyrazole and pyrimidine derivatives with chloranilic acid emphasize the significance of these compounds in material science, demonstrating their potential in forming stable charge transfer complexes with applications in electronic materials (Al-Attas et al., 2009).
Antimicrobial and Anticancer Activities
Several derivatives structurally related to "1-(4,6-dimethyl-2-pyrimidinyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol" have been evaluated for their antimicrobial and anticancer properties. A study on novel pyrazolopyrimidines derivatives demonstrated significant antimicrobial and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents for cancer and inflammation-related diseases (Rahmouni et al., 2016). Another research focused on novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, indicating their promise as antimicrobial and anticancer agents, with some compounds exhibiting higher activity than standard drugs (Hafez et al., 2016).
Applications in Material Science and Other Fields
Research on the synthesis and properties of sildenafil isostere, a compound related to "1-(4,6-dimethyl-2-pyrimidinyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol", provides insights into the development of pharmaceutical compounds with potential PDE-5 inhibitory activity, showcasing the utility of pyrazolopyrimidinone derivatives in medicinal chemistry (Su et al., 2021). Additionally, the synthesis and DFT quantum chemical calculations of novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives illustrate the integration of computational methods in designing and predicting the properties of new chemical entities, further broadening the applications of these compounds in scientific research (Saracoglu et al., 2019).
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-(3-methoxyphenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-10-7-11(2)18-16(17-10)20-15(21)9-14(19-20)12-5-4-6-13(8-12)22-3/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEGNULQDGWNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C=C(N2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)
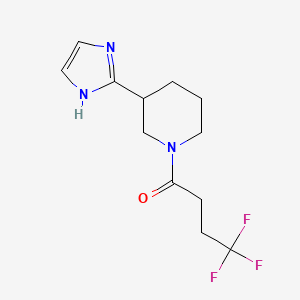
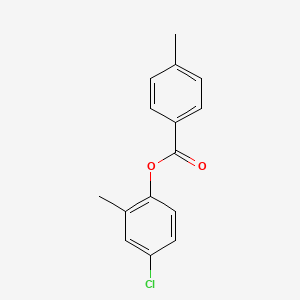
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)
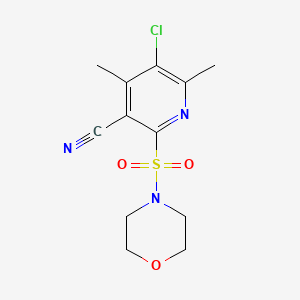
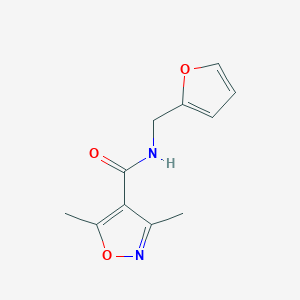
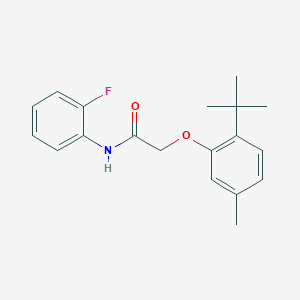
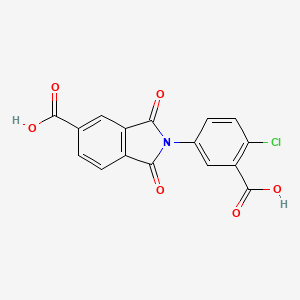
![1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine](/img/structure/B5560351.png)
![2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)
![4-[4-(1,9-dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B5560371.png)
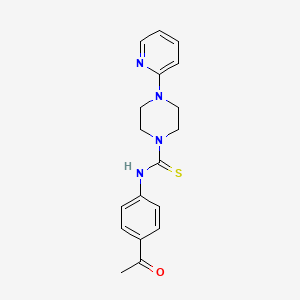
![ethyl 10-cyano-6-oxo-2,3-dihydro-6H-furo[2',3':4,5]pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B5560389.png)